REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[C:11]([O:16][S:17]([C:20]([F:23])([F:22])[F:21])(=[O:19])=[O:18])[CH:12]=2)[CH:7]=1)=O)C.CC(C[AlH]CC(C)C)C>C1(C)C=CC=CC=1>[F:22][C:20]([F:21])([F:23])[S:17]([O:16][C:11]1[CH:12]=[C:13]2[C:8](=[CH:9][CH:10]=1)[CH:7]=[C:6]([CH2:4][OH:3])[CH:15]=[CH:14]2)(=[O:18])=[O:19]
|
Name
|
|
Quantity
|
136.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CC2=CC=C(C=C2C=C1)OS(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
5.75 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining an internal temperature below −55° C
|
Type
|
CUSTOM
|
Details
|
subsequently quenched with acid to pH 5–6
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ether (2×)
|
Type
|
WASH
|
Details
|
washed with water (3×), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
After filtering
|
Type
|
CUSTOM
|
Details
|
the solvents were evaporated
|
Type
|
CUSTOM
|
Details
|
the crude material was purified on silica (eluent: hexane:CH2Cl2, 1:1 to 100% CH2Cl2)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(S(=O)(=O)OC=1C=C2C=CC(=CC2=CC1)CO)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 86 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |